molecular formula C9H21N3 B101747 5-(Piperazin-1-yl)pentan-1-amine CAS No. 17096-75-2

5-(Piperazin-1-yl)pentan-1-amine

Cat. No.: B101747
CAS No.: 17096-75-2
M. Wt: 171.28 g/mol
InChI Key: UNYBDCWLVBARRC-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)pentan-1-amine is a chemical compound with the molecular formula C9H21N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pentan-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce secondary or tertiary amines.

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is often used as a ligand for G-protein-coupled receptors (GPCRs), particularly dopamine receptors . The compound binds to these receptors, modulating their activity and influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, widely used in pharmaceuticals and as an anthelmintic agent.

    1-(2-Hydroxyethyl)piperazine: Used in the synthesis of various drugs and as a buffering agent.

    N-Methylpiperazine: Employed in the production of pharmaceuticals and agrochemicals.

Uniqueness

5-(Piperazin-1-yl)pentan-1-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its extended alkyl chain provides additional flexibility and binding potential compared to simpler piperazine derivatives .

Properties

IUPAC Name

5-piperazin-1-ylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c10-4-2-1-3-7-12-8-5-11-6-9-12/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYBDCWLVBARRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563599
Record name 5-(Piperazin-1-yl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17096-75-2
Record name 5-(Piperazin-1-yl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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